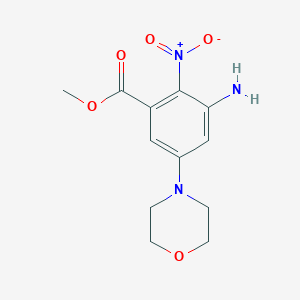

Methyl 3-amino-5-morpholino-2-nitrobenzoate

Description

Methyl 3-amino-5-morpholino-2-nitrobenzoate is a nitro-substituted benzoate ester derivative featuring a morpholino group (a six-membered heterocycle containing one nitrogen and one oxygen atom) at position 5, an amino group (-NH₂) at position 3, and a nitro group (-NO₂) at position 2 of the benzene ring. Its molecular formula is C₁₂H₁₅N₃O₅, with a molecular weight of 281.27 g/mol. This compound is structurally related to pharmaceutical intermediates, particularly in kinase inhibitor synthesis, where nitro groups often serve as precursors for amine functionalities via reduction reactions .

Properties

IUPAC Name |

methyl 3-amino-5-morpholin-4-yl-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O5/c1-19-12(16)9-6-8(14-2-4-20-5-3-14)7-10(13)11(9)15(17)18/h6-7H,2-5,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPUYYZLFCCMVTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)N2CCOCC2)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-morpholino-2-nitrobenzoate typically involves the nitration of methyl 3-amino-5-morpholino-benzoate followed by esterification . The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the rate of nitration .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-morpholino-2-nitrobenzoate undergoes various chemical reactions, including:

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Reduction: Methyl 3-amino-5-morpholino-2-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-5-morpholino-2-nitrobenzoate has a wide range of applications in scientific research:

Mechanism of Action

Methyl 3-amino-5-morpholino-2-nitrobenzoate exerts its effects by binding to phosphoinositide 3-kinase, inhibiting the production of phosphatidylinositol 4,5-bisphosphate . This inhibition disrupts the signaling pathways involved in cell growth and proliferation, leading to reduced inflammation and cancer cell growth .

Comparison with Similar Compounds

Key Differences :

- Substituent Positions: The target compound has a nitro group at position 2 and an amino group at position 3, whereas Methyl 5-amino-2-morpholinobenzoate features an amino group at position 5 and a morpholino group at position 2 .

- Functional Groups: The nitro group in the target compound introduces strong electron-withdrawing effects, altering electronic distribution and reactivity compared to the electron-donating amino group in the analog.

Table 1: Structural and Physical Property Comparison

| Property | Methyl 3-amino-5-morpholino-2-nitrobenzoate | Methyl 5-amino-2-morpholinobenzoate |

|---|---|---|

| Molecular Formula | C₁₂H₁₅N₃O₅ | C₁₂H₁₆N₂O₃ |

| Molecular Weight (g/mol) | 281.27 | 236.27 |

| Key Substituents | -NO₂ (position 2), -NH₂ (position 3) | -NH₂ (position 5) |

| Electron Effects | Strong electron-withdrawing (-NO₂) | Electron-donating (-NH₂) |

| Hypothesized Solubility | Lower water solubility due to -NO₂ | Moderate water solubility |

Hazard Profile Comparison

Methyl 5-amino-2-morpholinobenzoate (CAS 4031-84-9) is classified with hazards including acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and eye irritation (Category 2A, H319) . Both compounds require stringent handling protocols, including gloves, eye protection, and respiratory controls .

Table 2: Hazard Comparison

| Hazard Parameter | This compound | Methyl 5-amino-2-morpholinobenzoate |

|---|---|---|

| Acute Oral Toxicity | Not reported (inferred higher risk) | Category 4 (H302) |

| Skin Irritation | Likely (nitro derivatives) | Category 2 (H315) |

| Special Hazards | Potential oxidative/explosive risk | None specified |

Hydrogen Bonding and Crystallinity

The morpholino and amino groups in both compounds enable hydrogen bonding, influencing crystallization behavior. Graph-set analysis (as discussed in Etter’s formalism) could further differentiate supramolecular architectures .

Biological Activity

Methyl 3-amino-5-morpholino-2-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, synthesis methods, and potential applications, supported by various research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a morpholine ring, an amino group, and a nitro group attached to a benzoate structure. This unique configuration contributes to its reactivity and biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 0.03125 μg/mL |

| Escherichia coli | 1–4 μg/mL |

| Pseudomonas aeruginosa | 1–4 μg/mL |

| Klebsiella pneumoniae | 1–4 μg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antibacterial agents, particularly against resistant strains such as MRSA .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown potential anticancer activity. Studies have focused on its ability to inhibit specific enzymes involved in cancer progression. The compound's mechanism of action may involve the inhibition of topoisomerases, which are crucial for DNA replication and transcription in cancer cells.

The biological activity of this compound is primarily attributed to its structural components:

- Nitro Group : This functional group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cellular damage in pathogens or cancer cells.

- Methylamino Group : This moiety can form hydrogen bonds and participate in electrostatic interactions with biological macromolecules, influencing their function and stability.

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of this compound against various Gram-positive and Gram-negative bacteria. The results demonstrated that the compound exhibited potent antibacterial activity with MIC values significantly lower than those of traditional antibiotics. The study suggested that the compound could be further developed into a therapeutic agent for treating bacterial infections .

Evaluation of Anticancer Properties

Another research effort focused on the anticancer properties of this compound. It was found to inhibit the growth of several cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The study provided evidence supporting its use as a lead compound for developing new anticancer drugs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.